2,2'-biphenyl-4,4'-diylbis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)
Beschreibung
2,2’-biphenyl-4,4’-diylbis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid) is a complex organic compound known for its unique structural properties It consists of a biphenyl core with two isoindole-1,3-dione groups attached at the 4,4’ positions
Eigenschaften
IUPAC Name |
2-[4-[4-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H16N2O8/c33-25-21-11-5-17(29(37)38)13-23(21)27(35)31(25)19-7-1-15(2-8-19)16-3-9-20(10-4-16)32-26(34)22-12-6-18(30(39)40)14-24(22)28(32)36/h1-14H,(H,37,38)(H,39,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFSPKLQUVOTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H16N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-biphenyl-4,4’-diylbis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Attachment of Isoindole-1,3-dione Groups: The isoindole-1,3-dione groups are introduced through a condensation reaction between the biphenyl core and phthalic anhydride in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Suzuki Coupling: Utilizing palladium catalysts and optimized reaction conditions to ensure high yield and purity.
Efficient Condensation Reactions: Employing continuous flow reactors to enhance the efficiency and scalability of the condensation step.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-biphenyl-4,4’-diylbis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindole-1,3-dione groups to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl core or the isoindole-1,3-dione groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives and modified isoindole-1,3-dione compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-biphenyl-4,4’-diylbis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid) has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Pharmaceuticals: Investigated for its potential as a building block in drug synthesis and as a pharmacophore in medicinal chemistry.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: Explored for its interactions with biological macromolecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2,2’-biphenyl-4,4’-diylbis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid) involves its ability to interact with various molecular targets. The biphenyl core and isoindole-1,3-dione groups can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-biphenyl-4,4’-diylbis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide): Similar structure but with amide groups instead of carboxylic acids.
2,2’-biphenyl-4,4’-diylbis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate): Ester derivatives with different reactivity and solubility properties.
Uniqueness
2,2’-biphenyl-4,4’-diylbis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid) is unique due to its combination of a biphenyl core and isoindole-1,3-dione groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the design of novel materials and pharmaceuticals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
